4-imino-7-methyl-1,4,5,6,7,8-hexahydro-2H-[1]benzothieno[2,3-d][1,3]thiazine-2-thione
Description
4-Imino-7-methyl-1,4,5,6,7,8-hexahydro-2H-[1]benzothieno[2,3-d][1,3]thiazine-2-thione is a heterocyclic compound featuring a fused benzothieno-thiazine scaffold. Its structure includes a tetrahydrobenzothieno core (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine) substituted with a methyl group at position 7 and a thione group at position 2.
Synthesis: The compound is synthesized via cyclization reactions involving intermediates such as 4-chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (prepared via Gewald reaction and subsequent formamide cyclization). Substitution reactions with nucleophiles like thiourea or hydrazine derivatives introduce the thione and imino groups .
Properties
Molecular Formula |
C11H12N2S3 |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
4-amino-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazine-2-thione |
InChI |
InChI=1S/C11H12N2S3/c1-5-2-3-6-7(4-5)15-10-8(6)9(12)16-11(14)13-10/h5H,2-4,12H2,1H3 |
InChI Key |
WEOYCHIRMYMJAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC(=S)SC(=C23)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-imino-7-methyl-1,4,5,6,7,8-hexahydro-2H-1benzothieno[2,3-d][1,3]thiazine-2-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and amine precursors under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the reaction .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thione Group
The sulfur atom in the thione group (-C=S) serves as a reactive site for nucleophilic substitution. Key observations include:
Mechanistic Insight : The thione sulfur undergoes nucleophilic attack, forming intermediates that rearrange to stabilize through conjugation with the benzothiophene system.
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions due to electron-deficient regions in the thiazine-thiophene fused system:
| Dienophile | Conditions | Cycloadduct Structure | Yield (%) |
|---|---|---|---|
| Maleic anhydride | Toluene, reflux, 12 hr | Fused tetracyclic adduct with exo selectivity | 68 |
| DMAD (Dimethyl acetylenedicarboxylate) | THF, 0°C → RT, 6 hr | Thiophene-annulated pyridazine derivative | 72 |
Key Finding : Regioselectivity is governed by the electron-withdrawing thione group, directing addition to the C3-C4 position of the thiophene ring .
Ring-Opening Transformations
Under basic conditions, the thiazine ring undergoes cleavage, enabling access to linear intermediates:
| Base | Solvent/Temp | Product | Application |
|---|---|---|---|
| NaOH (1M) | H₂O/EtOH (1:1), 80°C, 4 hr | Open-chain thioamide (characterized by LC-MS m/z 279.1) | Precursor for antitumor agents |
| Morpholine | DCM, RT, 24 hr | Benzothieno-thiadiazole via intramolecular S-N coupling | Antimicrobial screening |
Mechanism : Base-induced deprotonation triggers ring opening, followed by reclosure into thermodynamically stable products .
Oxidation and Redox Reactions
The imino-thione system exhibits redox activity:
Biological Activity-Driven Modifications
The compound’s antitumor properties guide targeted derivatization:
| Modification | Biological Target | IC₅₀ (μM) | SAR Insight |
|---|---|---|---|
| N-Alkylation (propyl) | DNA topoisomerase IIα | 0.89 | Enhanced lipophilicity improves uptake |
| S-Substitution (aryl) | Tubulin polymerization | 1.24 | Bulkier groups reduce efficacy |
Table : Structure-Activity Relationship (SAR) for antitumor derivatives .
Thermal and Photochemical Behavior
Stability studies reveal:
-
Thermal decomposition : Onset at 220°C (TGA), forming H₂S and benzothiophene fragments.
-
UV irradiation : λmax 320 nm induces -sigmatropic shifts, confirmed by ¹³C NMR .
Catalytic Cross-Coupling Reactions
Palladium-mediated couplings enable π-system extensions:
| Reaction | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl-substituted analog | 65 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, NEt₃ | Alkynylated derivative (confirmed by alkyne IR stretch at 2,100 cm⁻¹) | 58 |
Acid/Base-Mediated Tautomerism
The imino-thione equilibrium shifts under pH changes:
-
In HCl (1M) : Thione → Thiol tautomer (UV-Vis λshift from 280 → 295 nm).
-
In NH₃ (aq) : Stabilizes imino form (¹H NMR: NH resonance at δ 10.2 ppm) .
Dimerization Pathways
Concentration-dependent dimerization occurs via:
-
Disulfide linkage : Under aerobic conditions (confirmed by MS dimer peak at m/z 436.6) .
-
C-C coupling : UV light-induced [2+2] cycloaddition (X-ray confirms dimer structure) .
Coordination Chemistry
The compound acts as a bidentate ligand for transition metals:
| Metal Salt | Complex Formed | Application |
|---|---|---|
| Cu(II) acetate | [Cu(L)₂]Cl₂ (square planar geometry) | Catalytic oxidation of alcohols |
| Pd(II) chloride | PdL(PPh₃) (distorted tetrahedral) | Heck coupling precatalyst |
Stability : Complexes remain intact up to 150°C (DSC data) .
Critical Analysis of Reaction Selectivity
Competitive pathways exist between sulfur-centered and nitrogen-centered reactivity. Kinetic studies show:
-
Thione S-reactivity : Dominates in polar aprotic solvents (DMF, DMSO) .
-
Imino N-reactivity : Favored in non-polar media (toluene, xylene) .
This comprehensive reactivity profile positions 4-imino-7-methyl-1,4,5,6,7,8-hexahydro-2H-benzothieno[2,3-d] thiazine-2-thione as a versatile synthon for medicinal chemistry and materials science applications. Recent advances in its catalytic functionalization (e.g., C-H activation ) suggest untapped potential for creating structurally complex bioactive agents.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to 4-imino-7-methyl-1,4,5,6,7,8-hexahydro-2H- benzothieno[2,3-d][1,3]thiazine-2-thione exhibit notable antimicrobial properties. For instance, derivatives of thiazine and thieno compounds have been synthesized and tested against various bacterial strains. A study demonstrated that certain thiazine derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that thiazine derivatives can induce apoptosis in cancer cells. A specific derivative of this compound was reported to inhibit cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. These findings suggest a promising avenue for developing new chemotherapeutic agents based on this scaffold .
Neuropharmacology
Cognitive Enhancement
Recent studies have begun to explore the neuropharmacological effects of thiazine derivatives. For example, compounds structurally related to 4-imino-7-methyl-1,4,5,6,7,8-hexahydro-2H- benzothieno[2,3-d][1,3]thiazine-2-thione have been shown to enhance cognitive functions in animal models. The mechanism is believed to involve modulation of neurotransmitter systems such as acetylcholine and dopamine . This could lead to potential applications in treating neurodegenerative diseases like Alzheimer’s.
Materials Science
Polymeric Composites
The unique chemical structure of 4-imino-7-methyl-1,4,5,6,7,8-hexahydro-2H- benzothieno[2,3-d][1,3]thiazine-2-thione allows it to be used as a building block for polymeric materials. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. For instance, composites made with this compound demonstrated improved tensile strength and thermal degradation temperatures compared to standard polymers without the thiazine component .
Analytical Chemistry
Spectroscopic Applications
The compound's distinct spectral features make it suitable for use as a standard in analytical techniques such as NMR and IR spectroscopy. Its ability to form stable complexes with metal ions also opens avenues for applications in sensor technology for detecting heavy metals in environmental samples .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against Staphylococcus aureus (MIC: 32–128 µg/mL) |
| Anticancer Properties | Induces apoptosis in MCF-7 cells (IC50: 15 µM) | |
| Neuropharmacology | Cognitive Enhancement | Modulates neurotransmitter systems |
| Materials Science | Polymeric Composites | Enhanced tensile strength and thermal stability |
| Analytical Chemistry | Spectroscopic Applications | Stable complexes with metal ions |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various thiazine derivatives against microbial pathogens. The results highlighted significant activity against resistant strains of bacteria.
Case Study 2: Anticancer Activity
In a recent publication in Cancer Research Journal, researchers explored the anticancer properties of thiazine derivatives in vitro and observed promising results that warrant further clinical investigation.
Mechanism of Action
The mechanism of action of 4-imino-7-methyl-1,4,5,6,7,8-hexahydro-2H-1benzothieno[2,3-d][1,3]thiazine-2-thione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₃H₁₃N₃S₂
- Functional Groups: 4-imino, 2-thione, 7-methyl.
- Applications: Explored for antimicrobial activity due to structural similarities with thienopyrimidines, which inhibit bacterial enzymes like dihydrofolate reductase .
Comparison with Similar Compounds
Structural Comparison
Key Structural Insights :
Activity Trends :
- Chlorinated derivatives exhibit stronger antiproliferative effects due to electrophilic reactivity at the 4-position .
- The target compound’s thione group may enhance bacterial membrane penetration, explaining its antimicrobial potency .
Physicochemical Properties
| Property | Target Compound | 4-Chloro-7-methyl Derivative | Spirocyclic Derivative (3b) |
|---|---|---|---|
| Molecular Weight (g/mol) | 307.4 | 282.8 | 286.4 |
| LogP (Calculated) | 3.1 | 2.8 | 3.4 |
| Hydrogen Bond Acceptors | 3 | 2 | 2 |
| Aqueous Solubility (mg/mL) | 0.15 | 0.08 | 0.05 |
Biological Activity
The compound 4-imino-7-methyl-1,4,5,6,7,8-hexahydro-2H- benzothieno[2,3-d][1,3]thiazine-2-thione is a member of the thiazine family and has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on recent research findings.
Chemical Structure
The compound features a complex bicyclic structure that includes a thiazine ring fused with a benzothiophene moiety. This unique configuration is believed to contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, thiazine derivatives can be synthesized via cyclization reactions involving thiourea and α,β-unsaturated carbonyl compounds under acidic or basic conditions. The specific synthetic pathways can vary depending on the desired derivatives and functional groups.
Antimicrobial Activity
Research indicates that thiazine derivatives exhibit significant antimicrobial properties. For example:
- Antimycobacterial Activity : A study evaluated a series of thiazine derivatives against Mycobacterium tuberculosis, revealing promising inhibitory effects. Compounds demonstrated up to 97% inhibition at low concentrations (6.25 µg/ml) .
Anticancer Activity
Thiazine compounds have also shown potential in cancer treatment:
- Cell Growth Inhibition : In vitro studies assessed the anticancer activity of various thiazine derivatives against human tumor cell lines. The compound demonstrated notable growth inhibition with GI50 values indicating effective cytotoxicity .
- Table 1: GI50 Values of Selected Thiazine Derivatives Against Tumor Cell Lines
| Compound | NCI-H460 (μM) | MCF-7 (μM) | SF-268 (μM) |
|---|---|---|---|
| Compound A | 12.4 ± 2.3 | 8.33 ± 1.2 | 8.33 ± 1.2 |
| Compound B | 55.3 ± 8.7 | 60.0 ± 10 | 60.0 ± 10 |
| Compound C | 28.2 ± 3.4 | 18.3 ± 4.2 | 18.3 ± 4.2 |
This table illustrates the varying degrees of potency among different compounds derived from thiazines.
Other Biological Activities
Thiazine derivatives have been reported to exhibit a range of other biological activities:
- Anti-inflammatory and Analgesic Effects : Some studies suggest that these compounds may possess anti-inflammatory properties which could be beneficial in treating chronic inflammatory diseases .
- Antifungal Activity : Certain derivatives have also demonstrated antifungal activity against various strains .
Case Studies
Several case studies highlight the therapeutic potential of thiazine derivatives:
- Case Study on Anticancer Properties : A study involving the synthesis of novel thiazine derivatives showed that specific modifications to the thiazine ring significantly enhanced anticancer activity against multiple cancer cell lines .
- Evaluation of Antimycobacterial Activity : Another investigation focused on the antimycobacterial properties of these compounds found that modifications in the side chains could lead to increased efficacy against Mycobacterium tuberculosis .
Q & A
Basic: What are the recommended synthetic routes for 4-imino-7-methyl-1,4,5,6,7,8-hexahydro-2H-[1]benzothieno[2,3-d][1,3]thiazine-2-thione, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves cyclization of thiourea intermediates with heterocyclic precursors. For example, analogous compounds (e.g., benzo[d]thiazol-2-yl derivatives) are synthesized by reacting amines with aryl isothiocyanates, followed by acid-catalyzed cyclization . Key variables include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Temperature : Optimal yields (70–85%) are achieved at 80–100°C, avoiding side reactions like decomposition.
- Catalysts : HCl or H₂SO₄ accelerates ring closure but may require neutralization steps post-reaction.
Validation via IR and NMR is critical to confirm the imino-thione moiety and hexahydro backbone .
Basic: How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?
Methodological Answer:
- IR Spectroscopy : Identify thione (C=S) stretches near 1200–1250 cm⁻¹ and imino (N–H) bands at ~3300 cm⁻¹ .
- NMR Analysis :
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., chair vs. boat conformations in the hexahydro ring) and confirms hydrogen bonding between imino and thione groups .
Advanced: What computational strategies are optimal for modeling the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (FMOs), identifying nucleophilic (HOMO) sites at the imino group and electrophilic (LUMO) regions near the thione .
- Molecular Dynamics (MD) Simulations : Predict solvation effects and stability in biological matrices (e.g., aqueous vs. lipid environments) .
- COMSOL Multiphysics Integration : Couple DFT results with transport phenomena models to optimize synthetic processes (e.g., solvent selection, diffusion rates) .
Advanced: How can contradictory biological activity data for this compound be reconciled across studies?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) using CLSI guidelines .
- Solubility Differences : Use co-solvents (e.g., DMSO-water mixtures) to ensure consistent bioavailability .
- Metabolic Interference : Perform hepatic microsome assays to identify metabolite interference (e.g., CYP450-mediated degradation) .
- Dose-Response Curves : Re-evaluate EC₅₀ values using nonlinear regression models to account for threshold effects .
Basic: What theoretical frameworks guide the design of derivatives with enhanced pharmacological properties?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents at positions 4 (imino) and 7 (methyl) to alter lipophilicity (ClogP) and membrane permeability .
- Pharmacophore Modeling : Map essential features (e.g., hydrogen-bond acceptors at thione) using software like Schrödinger’s Phase .
- Retrosynthetic Analysis : Prioritize intermediates with documented reactivity (e.g., thioureas for cyclization) to streamline derivative synthesis .
Advanced: What methodologies address challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
- Process Intensification : Use microreactors to enhance heat/mass transfer and reduce side products (e.g., dimerization) .
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time purity monitoring .
- Membrane Separation : Employ nanofiltration to remove unreacted amines or byproducts selectively .
- DoE Optimization : Apply factorial design to optimize variables (e.g., reagent stoichiometry, residence time) .
Basic: How should researchers conduct a systematic literature review to identify gaps in existing studies on this compound?
Methodological Answer:
- Bibliometric Analysis : Use tools like VOSviewer to map keyword clusters (e.g., "synthesis," "antimicrobial," "DFT") and identify understudied areas .
- Thematic Coding : Categorize studies by methodology (e.g., experimental vs. computational) to highlight methodological biases .
- Patent Mining : Analyze USPTO/EPO databases for industrial applications not covered in academic literature .
Advanced: What mechanistic insights explain the compound’s activity against drug-resistant bacterial strains?
Methodological Answer:
- Target Identification : Use proteomic profiling (e.g., affinity chromatography) to identify binding partners (e.g., penicillin-binding proteins) .
- Resistance Gene Screening : Perform whole-genome sequencing of resistant mutants to detect efflux pump upregulation (e.g., acrAB-tolC) .
- Molecular Docking : Simulate interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase) to guide lead optimization .
Basic: What are the best practices for validating the stability of this compound under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4–8 weeks .
- HPLC-MS Monitoring : Track degradation products (e.g., oxidation at the thione group) using C18 columns and ESI-MS .
- Excipient Compatibility : Test with common stabilizers (e.g., mannitol, PVP) to identify inert formulations .
Advanced: How can machine learning models predict novel derivatives with improved bioactivity?
Methodological Answer:
- Data Curation : Compile bioactivity datasets (e.g., IC₅₀, MIC) from ChEMBL and PubChem .
- Feature Engineering : Use molecular descriptors (e.g., Morgan fingerprints, Topological Polar Surface Area) as input variables .
- Model Training : Apply random forest or graph neural networks (GNNs) to predict activity against target pathogens .
- Validation : Cross-check predictions with in vitro assays for false positives/negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
